5-Bromo-4-(4-methylphenyl)pyrimidine
Overview
Description
5-Bromo-4-(4-methylphenyl)pyrimidine is a chemical compound with the molecular formula C11H9BrN2 . It is a type of pyrimidine derivative, which are compounds that have been of great interest in the field of organic synthesis due to their various chemical and biological applications .
Synthesis Analysis
The synthesis of this compound involves multi-step reactions starting from 5-bromo-2,4-dichloro pyrimidine . Pyrimidine compounds, including this compound, have been synthesized through various methods, such as the cyclisation of β-formyl enamides using urea as a source of ammonia under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
5-Bromopyrimidine, a related compound, has been studied for its rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical and Chemical Properties Analysis
The molecular weight of this compound is 249.11 g/mol . Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the search results .Scientific Research Applications
Pyrimidine Derivatives in Cancer Research
Recent developments in fluorine chemistry have significantly advanced the use of fluorinated pyrimidines (FPs) for cancer treatment. The most widely used FP, 5-Fluorouracil (5-FU), treats over two million cancer patients annually. Research has enhanced methods for 5-FU synthesis, including the incorporation of isotopes to study metabolism and biodistribution, and the preparation of RNA and DNA substituted with FPs for biophysical and mechanistic studies. Insights into how FPs perturb nucleic acid structure and dynamics have emerged from computational and experimental studies, identifying new roles for RNA modifying enzymes and enzymes not previously implicated in FP activity in 5-FU cytotoxicity. This work contributes to the more precise use of FPs in personalized medicine for cancer treatment (Gmeiner, 2020).
Hybrid Catalysts in Medicinal Synthesis
The pyranopyrimidine core is crucial for medicinal and pharmaceutical industries due to its synthetic applicability and bioavailability. Recent reviews have highlighted the significance of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, focusing on their use in developing lead molecules through one-pot multicomponent reactions. These synthetic pathways are vital for producing various medicinally relevant pyrimidine derivatives, emphasizing the broader applicability of pyrimidine scaffolds in drug development (Parmar, Vala, & Patel, 2023).
Pyrimidine Scaffolds as Anticancer Agents
Pyrimidine-based compounds have been extensively reported for their anticancer activity. The structure of these compounds and their varied mechanisms of action indicate their potential to interact with different enzymes, targets, and receptors. A review of patent literature from 2009 onwards has shown significant interest in pyrimidine-based anticancer agents, highlighting their role as potential future drug candidates (Kaur et al., 2014).
Pyrimidine Derivatives for Anti-inflammatory Applications
Research on pyrimidine derivatives has also focused on their anti-inflammatory effects, attributed to their inhibitory response against various inflammatory mediators. A review of recent developments in this area has shown that a large number of pyrimidines exhibit potent anti-inflammatory effects, providing a basis for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities (Rashid et al., 2021).
Optoelectronic Materials from Pyrimidine Derivatives
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for creating novel optoelectronic materials. Research on luminescent small molecules and chelate compounds including a quinazoline or pyrimidine ring has highlighted their applications in photo- and electroluminescence, pointing to the potential of these compounds in the development of electronic devices and luminescent elements (Lipunova et al., 2018).
Safety and Hazards
5-Bromo-4-(4-methylphenyl)pyrimidine can be harmful by inhalation, in contact with skin, and if swallowed . In case of exposure, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-Bromo-4-(p-tolyl)pyrimidine may also interact with various biological targets.
Mode of Action
It’s known that pyrimidine derivatives participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given the involvement of pyrimidine derivatives in sm coupling reactions , it’s plausible that this compound may influence pathways related to carbon-carbon bond formation.
Result of Action
Pyrimidine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Properties
IUPAC Name |
5-bromo-4-(4-methylphenyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-2-4-9(5-3-8)11-10(12)6-13-7-14-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXXEMMIVLDQAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=NC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602312 | |
Record name | 5-Bromo-4-(4-methylphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149323-50-2 | |
Record name | 5-Bromo-4-(4-methylphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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